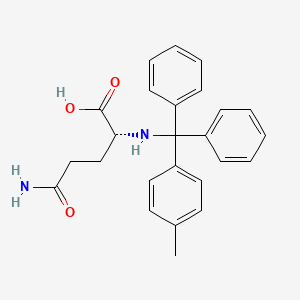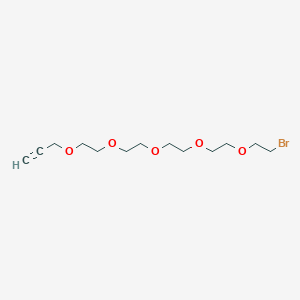
Propargyl-PEG5-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG5-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and a bromine atom at the terminal ends of a PEG chain. This compound is widely used in various chemical and biological applications due to its unique properties, such as its ability to undergo click chemistry reactions and its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-Br can be synthesized through a series of chemical reactions involving the modification of commercially available PEG derivatives. One common method involves the nucleophilic substitution of a PEG derivative with a propargyl bromide. The reaction typically takes place in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG5-Br undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Propargyl-PEG5-Br has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Propargyl-PEG5-Br primarily involves its role as a linker in chemical reactions. The propargyl group allows for the formation of stable triazole linkages through CuAAC reactions, while the bromine atom provides a reactive site for further functionalization. In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking an E3 ubiquitin ligase ligand to a target protein ligand, thereby exploiting the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG5-Amine: Similar to Propargyl-PEG5-Br but contains an amine group instead of a bromine atom.
Propargyl-PEG5-Carboxyl: Contains a carboxyl group at one end of the PEG chain.
Uniqueness
This compound is unique due to its dual functionality, with both a propargyl group and a bromine atom. This allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .
Propriétés
Formule moléculaire |
C13H23BrO5 |
|---|---|
Poids moléculaire |
339.22 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2 |
Clé InChI |
LHPVARBMQIBDST-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
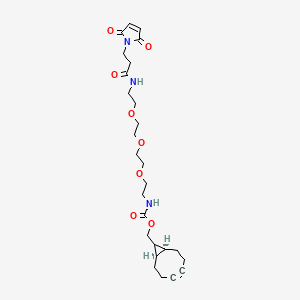
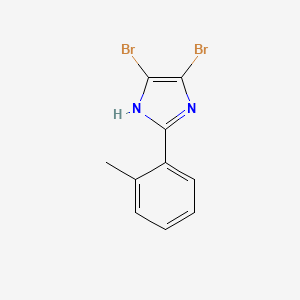

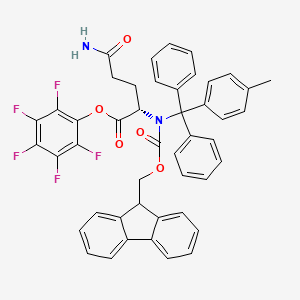
![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)
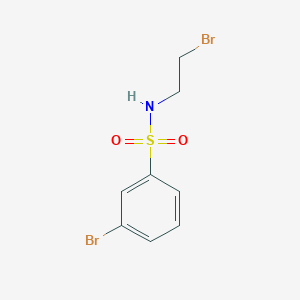
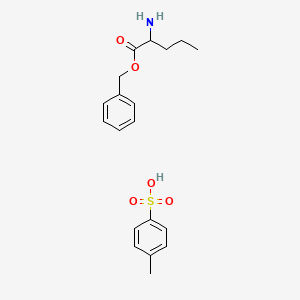

![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)
